molecular formula C11H18O B15177178 Hexanal, 6-cyclopentylidene- CAS No. 111998-18-6

Hexanal, 6-cyclopentylidene-

Cat. No.: B15177178
CAS No.: 111998-18-6
M. Wt: 166.26 g/mol
InChI Key: LTHVROVSDHPSKI-UHFFFAOYSA-N
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Description

Hexanal, 6-cyclopentylidene- is an organic compound with the molecular formula C${12}$H${18}$O. It is a colorless liquid that is commonly used in the fragrance industry due to its pleasant odor. This compound is also known for its role as a flavoring agent and its applications in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanal, 6-cyclopentylidene- can be synthesized through several methods. One common method involves the hydroperoxide lyase-catalyzed cleavage of fatty acid hydroperoxides. This enzymatic process is efficient and environmentally friendly, making it suitable for large-scale production . Another method involves the oxidation of hexanol or the hydrolysis of hexyl cyanide .

Industrial Production Methods

In industrial settings, hexanal, 6-cyclopentylidene- is often produced using continuous synthesis methods. For example, the use of immobilized hydroperoxide lyase in a packed-bed reactor has been shown to be effective for the large-scale production of this compound . This method offers high productivity and stability, making it a preferred choice for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Hexanal, 6-cyclopentylidene- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hexanoic acid.

    Reduction: Reduction of hexanal, 6-cyclopentylidene- can yield hexanol.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: Hexanoic acid

    Reduction: Hexanol

    Substitution: Various substituted hexanal derivatives depending on the nucleophile used.

Scientific Research Applications

Hexanal, 6-cyclopentylidene- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanal, 6-cyclopentylidene- is unique due to its cyclopentylidene group, which imparts distinct chemical and physical properties. This structural feature makes it more stable and less prone to oxidation compared to other aldehydes, enhancing its utility in various applications.

Properties

CAS No.

111998-18-6

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

6-cyclopentylidenehexanal

InChI

InChI=1S/C11H18O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h7,10H,1-6,8-9H2

InChI Key

LTHVROVSDHPSKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CCCCCC=O)C1

Origin of Product

United States

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